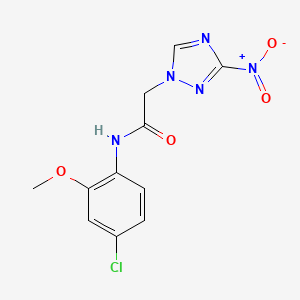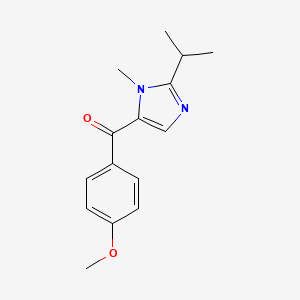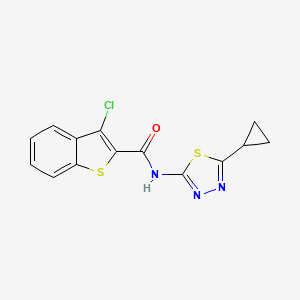
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, also known as CP47,497, is a synthetic cannabinoid that has gained significant attention in scientific research. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. CP47,497 has been used in various scientific studies to investigate the mechanisms of action of cannabinoids and their effects on the body.
Mecanismo De Acción
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a high affinity for the CB1 receptor and is a potent agonist of this receptor.
Biochemical and physiological effects:
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to affect pain perception, appetite regulation, and immune function. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone in lab experiments is that it is a potent agonist of the CB1 receptor, making it useful for investigating the effects of cannabinoids on this receptor. However, one limitation of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in the body.
Direcciones Futuras
There are many potential future directions for research involving (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone. One area of research could focus on the development of new drugs that target the CB1 receptor, using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a starting point. Another area of research could investigate the potential therapeutic uses of (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, such as its anti-inflammatory and neuroprotective effects. Additionally, future research could investigate the effects of (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone on other receptors and neurotransmitter systems in the body.
Métodos De Síntesis
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 3,4-methylenedioxyphenyl-2-propanone to form the intermediate compound 1-(4-chlorophenyl)-2-(3,4-methylenedioxyphenyl)propan-1-one. This intermediate is then reacted with 2,3-dihydrobenzofuran to produce the final product, (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of cannabinoids. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWBATYQZAZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)
![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)


